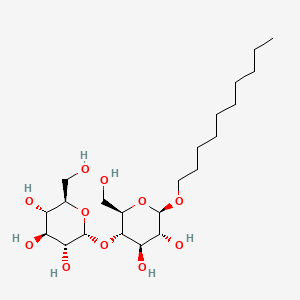

Decyl-beta-D-maltopyranoside

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQAWHSKSSAGF-WXFJLFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415345 | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82494-09-5 | |

| Record name | Decyl β-D-maltopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82494-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, decyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the critical micelle concentration of Decyl-beta-D-maltopyranoside?

An In-Depth Guide to the Critical Micelle Concentration of n-Decyl-β-D-maltopyranoside

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-Decyl-β-D-maltopyranoside (DM), a non-ionic surfactant widely employed by researchers, scientists, and drug development professionals. This document will delve into the fundamental principles of micellization, established CMC values for DM, factors influencing this critical parameter, and detailed methodologies for its experimental determination.

Introduction to n-Decyl-β-D-maltopyranoside (DM)

n-Decyl-β-D-maltopyranoside, a member of the alkyl maltoside family of detergents, is a gentle, non-ionic surfactant highly valued in the fields of biochemistry and pharmacology.[1] Its molecular structure consists of a hydrophilic maltose head group and a hydrophobic ten-carbon alkyl (decyl) chain.[2] This amphipathic nature allows it to be an effective agent for solubilizing and stabilizing membrane proteins, preserving their native conformation for structural and functional studies.[3][4] Its utility extends to drug formulation, where it can enhance the solubility and delivery of hydrophobic active pharmaceutical ingredients.[1]

A key parameter governing the behavior of any surfactant in solution is its Critical Micelle Concentration (CMC). Understanding the CMC of DM is paramount for its effective application, ensuring that experimental conditions are optimized for protein solubilization, crystallization, or formulation development.[5]

The Concept of Critical Micelle Concentration (CMC)

Surfactants are amphipathic molecules that, at low concentrations in an aqueous solution, exist as individual molecules (monomers). As the concentration increases, these monomers begin to adsorb at interfaces, such as the air-water interface, leading to a decrease in the surface tension of the solution.

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the monomers begin to self-assemble into organized, thermodynamically stable aggregates known as micelles .[5][6] Above the CMC, the concentration of surfactant monomers in the solution remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[7] This transition is marked by abrupt changes in various physicochemical properties of the solution, including surface tension, conductivity, and light scattering, which form the basis for its experimental determination.[7][8]

The formation of micelles is a crucial phenomenon for the detergent's primary functions. The hydrophobic cores of these micelles create a microenvironment capable of sequestering the hydrophobic domains of membrane proteins, effectively extracting them from the lipid bilayer and rendering them soluble in the aqueous buffer.[6]

}

Micelle formation above the CMC.

Reported CMC Values for n-Decyl-β-D-maltopyranoside

The CMC of n-Decyl-β-D-maltopyranoside is well-documented in scientific literature and by commercial suppliers. While minor variations exist depending on the experimental conditions and purity of the detergent, the accepted values are generally consistent.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₂O₁₁ | [6][9] |

| Molecular Weight | 482.6 g/mol | [9] |

| CMC in Water (H₂O) | ~1.6 - 1.8 mM | [9][10][11] |

| (0.077% - 0.087% w/v) | [9] | |

| CMC in 0.15M NaCl | ~1.8 mM | [9][12] |

| Aggregation Number | ~69 | [9] |

The data indicates that the CMC of DM is not significantly influenced by the presence of 0.15M NaCl, a common salt concentration in biological buffers. This stability is a valuable property for researchers working with physiological solutions.

Experimental Determination of the CMC

The CMC is determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change or inflection point in the plotted data occurs is taken as the CMC.[8] Several robust methods are available, with surface tensiometry and fluorescence spectroscopy being particularly suitable for non-ionic detergents like DM.[13]

Surface Tension Method

Principle: This is a classic and widely trusted method for CMC determination.[7][8] Below the CMC, as surfactant concentration increases, monomers populate the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of surfactant concentration shows a distinct inflection point.[8]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of n-Decyl-β-D-maltopyranoside (e.g., 20 mM) in the desired aqueous buffer (e.g., ultrapure water or a buffered saline solution).

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.1 mM to 10 mM).

-

Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution, ensuring temperature control and allowing the system to equilibrate before each reading.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

-

CMC Determination: The CMC is determined from the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.[8]

}

Workflow for CMC determination by surface tension.

Fluorescence Spectroscopy Method

Principle: This sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but preferentially partitions into the hydrophobic core of micelles.[8] In the aqueous environment, pyrene exhibits a characteristic fluorescence emission spectrum. When it moves into the nonpolar micellar core, the fine structure of its emission spectrum changes, particularly the ratio of the first and third vibronic peaks (I₁/I₃). A plot of this intensity ratio against the surfactant concentration shows a sharp decrease as micelles form and sequester the probe. The concentration at the midpoint of this sigmoidal transition is the CMC.

Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation: Aliquot a small volume of the pyrene stock into a series of vials. Evaporate the solvent completely to leave a thin film of pyrene.

-

Surfactant Addition: Add the previously prepared serial dilutions of n-Decyl-β-D-maltopyranoside to the vials, ensuring the final pyrene concentration is very low (e.g., ~1 µM) to avoid excimer formation.

-

Equilibration: Incubate the solutions, typically overnight with gentle agitation and protected from light, to allow for complete partitioning of the pyrene into the micelles.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at approximately 335 nm and record the emission spectrum from ~350 nm to 450 nm.

-

Data Analysis: Determine the fluorescence intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks for each sample.

-

CMC Determination: Plot the I₁/I₃ ratio as a function of the surfactant concentration. The data is typically fitted to a sigmoidal (Boltzmann) equation, and the concentration at the inflection point is taken as the CMC.[8]

}

Workflow for CMC determination by fluorescence.

Conclusion

n-Decyl-β-D-maltopyranoside is an indispensable tool in modern biochemical and pharmaceutical research. A thorough understanding of its critical micelle concentration, which is consistently reported to be in the range of 1.6-1.8 mM, is fundamental to its successful application. The choice of experimental method for CMC determination should be guided by the available instrumentation and the specific requirements of the study. Both surface tensiometry and fluorescence spectroscopy provide reliable and accurate means of verifying the CMC of DM under specific experimental conditions, ensuring reproducibility and the generation of high-quality scientific data.

References

-

PHYWE. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]

-

Just Agriculture. (2023, March). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

-

Chem-Impex. (n.d.). n-Decyl-β-D-maltopyranoside. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Detergent n-Decyl-β-D-maltoside. Retrieved from [Link]

-

Review of Scientific Instruments. (1998). Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. AIP Publishing. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

-

PubChem. (n.d.). decyl beta-D-maltopyranoside. National Institutes of Health (NIH). Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-DECYL-BETA-D-MALTOPYRANOSIDE | 82494-09-5 [chemicalbook.com]

- 4. n-Decyl-β-D-Maltopyranoside_TargetMol [targetmol.com]

- 5. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 7. justagriculture.in [justagriculture.in]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Anatrace.com [anatrace.com]

- 10. n-Decyl-β-D-maltopyranoside Detergent | AAT Bioquest [aatbio.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Anatrace.com [anatrace.com]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

Decyl-β-D-maltopyranoside (DDM): A Comprehensive Technical Guide for Protein Studies

This guide provides an in-depth exploration of the physicochemical properties and applications of Decyl-β-D-maltopyranoside (DDM), a non-ionic detergent pivotal for the study of membrane proteins. Tailored for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale to empower experimental design and interpretation.

Introduction: The Challenge of Membrane Proteins and the Role of DDM

Membrane proteins, integral to cellular function and comprising a significant portion of drug targets, present a formidable challenge for biochemical and structural analysis due to their hydrophobic nature.[1][2] Their extraction from the native lipid bilayer and stabilization in a soluble form are critical prerequisites for further study. The choice of detergent is paramount in this process, as it must mimic the native membrane environment to maintain the protein's structural integrity and biological activity.[3]

Decyl-β-D-maltopyranoside (DM), a milder member of the alkyl maltoside family, has emerged as a valuable tool in this context.[4] Its gentle, non-denaturing properties make it particularly suitable for the solubilization and purification of sensitive membrane proteins.[5] This guide will delve into the specific attributes of DDM that make it a detergent of choice for a wide range of applications, from initial extraction to sophisticated structural biology techniques.

Physicochemical Properties of Decyl-β-D-maltopyranoside

The efficacy of a detergent in membrane protein research is intrinsically linked to its physicochemical characteristics. Understanding these properties is crucial for optimizing experimental conditions.

| Property | Value | Source(s) |

| Synonyms | n-Decyl-β-D-maltoside, Decyl Maltoside, DM | [6] |

| Molecular Formula | C₂₂H₄₂O₁₁ | [6][7][8] |

| Molecular Weight | 482.6 g/mol | [6][7] |

| CAS Number | 82494-09-5 | [6][8] |

| Appearance | White to off-white crystalline powder | [8] |

| Critical Micelle Concentration (CMC) | ~1.8 mM in H₂O | [6][9][10] |

| Aggregation Number | ~69 in H₂O | [9][11][12] |

| Solubility | ≥ 20% in water at 20°C | [9][11] |

The relatively high Critical Micelle Concentration (CMC) of DDM, compared to its longer-chain counterpart Dodecyl-β-D-maltopyranoside (DDM), is a key attribute. This property can be advantageous for detergent removal during the final stages of purification or in preparation for downstream applications where the presence of micelles might be disruptive.

Core Applications in Protein Studies

DDM's unique properties lend themselves to a variety of critical applications in the study of membrane proteins.

Membrane Protein Extraction and Solubilization

The primary application of DDM is the gentle extraction of proteins from the cell membrane.[5] At concentrations above its CMC, DDM monomers assemble into micelles that can disrupt the lipid bilayer and encapsulate the hydrophobic transmembrane domains of the protein, effectively transitioning it into a soluble protein-detergent complex.

The choice of DDM is often favored for proteins that are sensitive to harsher detergents. Its non-ionic nature and maltose headgroup contribute to its mildness, which helps in preserving the native conformation and activity of the solubilized protein.[1][2]

Protein Stabilization

Once extracted, maintaining the stability of the membrane protein in an aqueous environment is crucial. DDM micelles provide a protective, membrane-mimicking environment that shields the hydrophobic surfaces of the protein from the bulk solvent, thereby preventing aggregation and denaturation.[5][8] This stabilization is essential for subsequent purification steps and functional assays.

Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

DDM has been successfully employed in the structural determination of membrane proteins. While the larger micelle size of detergents like DDM can sometimes hinder crystal formation, the smaller and more defined micelles of DDM can be beneficial.[13]

In the context of cryo-EM, the choice of detergent is critical as it can influence particle orientation and ice thickness.[14][15] While DDM is a widely used detergent for the initial extraction of membrane proteins for cryo-EM studies, it is often exchanged for other detergents or amphiphilic systems prior to vitrification to optimize sample quality.[4] The combination of DDM with cholesterol analogues like cholesteryl hemisuccinate (CHS) has also been shown to improve the stability of eukaryotic membrane proteins for structural studies.[14]

Experimental Protocols: A Practical Guide

The following sections provide standardized, yet adaptable, protocols for the application of DDM in membrane protein research.

Workflow for Membrane Protein Extraction

This workflow outlines the key steps for the solubilization of a target membrane protein from E. coli membranes.

Caption: Workflow for membrane protein extraction using DDM.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest E. coli cells expressing the target membrane protein.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

-

Lyse the cells using a high-pressure homogenizer or sonication.[16]

-

Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes) to remove cell debris and inclusion bodies.[17]

-

Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

-

Carefully discard the supernatant and resuspend the membrane pellet in a minimal volume of a suitable buffer.

-

-

Detergent Solubilization:

-

Determine the total protein concentration of the membrane suspension.

-

Dilute the membrane suspension to a working protein concentration (e.g., 5-10 mg/mL).

-

Add a concentrated stock solution of DDM to the membrane suspension to achieve a final concentration typically 2-5 times the CMC (e.g., 3.6 - 9.0 mM). The optimal concentration may need to be determined empirically.[18]

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

-

Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.

-

Carefully collect the supernatant, which now contains the solubilized membrane protein in DDM micelles, ready for purification.

-

Detergent Screening and Optimization

It is important to note that no single detergent is optimal for all membrane proteins.[3] Therefore, a screening process is often necessary to identify the best detergent for a specific target.

Caption: A simplified workflow for detergent screening.

For a new membrane protein, it is advisable to test a panel of detergents, including DDM, DDM, LDAO, and OG, to assess their effectiveness in solubilizing the protein of interest while maintaining its stability.[18][19]

Conclusion and Future Perspectives

Decyl-β-D-maltopyranoside is a versatile and gentle non-ionic detergent that has proven to be an invaluable tool for the study of membrane proteins. Its favorable physicochemical properties make it well-suited for a range of applications, from initial extraction and stabilization to enabling structural determination. As the field of membrane protein research continues to advance, particularly with the increasing resolution of cryo-EM, the rational selection and application of detergents like DDM will remain a cornerstone of success. Further development of novel amphiphilic molecules will undoubtedly expand the toolkit available to researchers, but the fundamental principles of gentle solubilization and stabilization embodied by DDM will continue to guide these innovations.

References

-

decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem - NIH. [Link]

-

Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC - NIH. [Link]

-

Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - MDPI. [Link]

-

Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PubMed Central. [Link]

-

n-Decyl-β-D-Maltopyranoside, Sol-Grade - Creative Biolabs. [Link]

-

Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy' - PMC - NIH. [Link]

-

Biomolecular membrane protein crystallization - PMC - NIH. [Link]

-

Detergents and alternatives in cryo-EM studies of membrane proteins - PMC - NIH. [Link]

-

n-Decyl-β-D-Maltopyranoside - Creative Biolabs. [Link]

-

Insights into outer membrane protein crystallisation - PMC - PubMed Central. [Link]

-

Automated simulation-based membrane protein refinement into cryo-EM data - PMC - NIH. [Link]

-

Role of surfactants in electron cryo-microscopy film preparation - PMC - NIH. [Link]

-

Membrane Protein Extraction - Biochemistry - Protocol Online. [Link]

-

Detergents and alternatives in cryo-EM studies of membrane proteins - ResearchGate. [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. [Link]

-

Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo. [Link]

-

Choosing the Right Detergent: N-Dodecyl-β-D-maltoside for Protein Research. [Link]

-

Detergent selection for enhanced extraction of membrane proteins - the Wolfson Centre for Applied Structural Biology. [Link]

-

Detergent selection for enhanced extraction of membrane proteins - Mount Sinai Scholars Portal. [Link]

Sources

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. nbinno.com [nbinno.com]

- 3. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Anatrace.com [anatrace.com]

- 10. Anatrace.com [anatrace.com]

- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 13. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Membrane Protein Extraction - Biochemistry [protocol-online.org]

- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 19. scholars.mssm.edu [scholars.mssm.edu]

Decyl-beta-D-maltopyranoside molecular weight and chemical formula.

An In-Depth Technical Guide to Decyl-beta-D-maltopyranoside (DM) for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Decyl-β-D-maltopyranoside in Modern Protein Science

In the intricate world of molecular biology and pharmaceutical development, the study of membrane proteins is both a frontier of discovery and a significant technical challenge. These proteins, embedded within the lipid bilayer of cells, are central to countless biological processes, including signal transduction, molecular transport, and enzymatic activity, making them prime targets for therapeutic intervention. However, their hydrophobic nature makes them notoriously difficult to extract and study in isolation. Decyl-beta-D-maltopyranoside (DM), a non-ionic detergent, has emerged as an indispensable tool for overcoming this hurdle.[1]

This guide provides a comprehensive overview of Decyl-β-D-maltopyranoside, detailing its fundamental chemical properties, the mechanism by which it facilitates the study of membrane proteins, and a field-proven protocol for its application. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively solubilize, stabilize, and purify membrane proteins while preserving their native structure and function.[2]

Core Physicochemical Properties of Decyl-β-D-maltopyranoside

The efficacy of Decyl-β-D-maltopyranoside stems from its specific molecular structure: a hydrophilic disaccharide (maltose) head group attached to a ten-carbon hydrophobic alkyl (decyl) tail.[3] This amphipathic nature allows it to interact with both the hydrophobic regions of membrane proteins and the aqueous environments used in laboratory work. The key quantitative parameters that define its behavior in solution are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₄₂O₁₁ | [1][3][4][5][6] |

| Molecular Weight | 482.6 g/mol | [3][4][7] |

| CAS Number | 82494-09-5 | [1][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Type | Non-ionic Surfactant | [2][4][8] |

| Critical Micelle Concentration (CMC) | ~1.6 - 1.8 mM (in H₂O) | [4][7][9][10] |

| Aggregation Number | ~69 | [11][12][13] |

| Synonyms | n-Decyl-β-D-maltoside, DM, Decylmaltoside | [4] |

The Mechanism of Membrane Protein Solubilization

The primary function of DM is to extract membrane proteins from the lipid bilayer and maintain them in a soluble, stable state. This process is driven by the detergent's behavior above its Critical Micelle Concentration (CMC).

Causality of Experimental Choice: Why is the CMC important? Below the CMC, detergent molecules exist as monomers in solution. Above the CMC, they spontaneously assemble into micelles, which are spherical structures where the hydrophobic tails face inward, creating a lipid-like core, and the hydrophilic heads face outward into the aqueous buffer.[6] It is this micellar form that is crucial for solubilizing membrane proteins. The concentration of the detergent must be kept above the CMC throughout an experiment to prevent the protein-detergent complexes from disassociating and the protein from aggregating.

The solubilization process can be visualized in three key stages:

-

Partitioning: DM monomers partition into the cell membrane.

-

Lysis & Mixed Micelle Formation: As the concentration in the membrane increases, the lipid bilayer becomes saturated and is eventually disrupted. The membrane fragments into smaller pieces, forming "mixed micelles" that contain lipids, detergent molecules, and the target membrane protein.

-

Stabilization: The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the DM molecules, while the hydrophilic domains of the protein remain exposed to the buffer. This protein-detergent complex is stable and soluble, allowing for further purification and analysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. n-Decyl-β-D-Maltopyranoside | TargetMol [targetmol.com]

- 3. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Decyl beta-D-maltopyranoside, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 7. Anatrace.com [anatrace.com]

- 8. N-DECYL-BETA-D-MALTOPYRANOSIDE | 82494-09-5 [chemicalbook.com]

- 9. n-Decyl-β-D-maltopyranoside Detergent | AAT Bioquest [aatbio.com]

- 10. n -Decyl-b-D-maltopyranoside, Ultrol Grade - CAS 82494-09-5 - Calbiochem Non-ionic detergent designed for solubilization of membrane-bound proteins. Absorbance (1 , H2O, 260 nm):0.1. 82494-09-5 [sigmaaldrich.com]

- 11. Anatrace.com [anatrace.com]

- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

An In-Depth Technical Guide to the Structure of Decyl-β-D-maltopyranoside (DM) Micelles

This guide provides a comprehensive exploration of the structural characteristics of micelles formed by n-Decyl-β-D-maltopyranoside (DM), a non-ionic detergent pivotal in the fields of biochemistry and structural biology. We will delve into the fundamental principles of DM micellization, the detailed architecture of the resulting aggregates, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals who utilize DM for solubilizing, stabilizing, and studying membrane proteins and other hydrophobic molecules.

Introduction: The Significance of Decyl-β-D-maltopyranoside in Modern Research

N-Decyl-β-D-maltopyranoside (DM) is a glycosidic surfactant prized for its gentle, non-denaturing properties.[1][2] Its structure consists of a hydrophilic maltose headgroup and a ten-carbon hydrophobic alkyl tail.[3][4] This amphipathic nature allows DM to effectively shield the hydrophobic transmembrane domains of membrane proteins from the aqueous environment, thereby solubilizing them while preserving their native conformation and activity.[2][5][6][7] This characteristic has made DM and its longer-chain analog, Dodecyl-β-D-maltopyranoside (DDM), indispensable tools for the structural determination of membrane proteins by X-ray crystallography and cryo-electron microscopy.[2][8][9][10] Understanding the structure of the DM micelle itself is paramount, as the micelle's properties—its size, shape, and charge neutrality—directly influence the stability and behavior of the protein-detergent complex (PDC).

The Thermodynamics of Micellization

Micelle formation is a spontaneous, thermodynamically driven self-assembly process.[11] Below a specific concentration, DM molecules exist as monomers in solution. As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) , at which the monomers spontaneously assemble into ordered structures called micelles.[4][12][13]

This process is primarily driven by the hydrophobic effect. The system seeks to minimize the unfavorable interactions between the hydrophobic decyl chains of the DM monomers and the surrounding water molecules. By aggregating, the monomers sequester their hydrophobic tails into a core, exposing their hydrophilic maltose headgroups to the aqueous solvent, a process that increases the overall entropy of the system.[11]

The key thermodynamic parameters, such as the Gibbs free energy, enthalpy (ΔHmic), and entropy (ΔSmic) of micellization, can be determined experimentally, often using Isothermal Titration Calorimetry (ITC).[14]

References

- 1. n-Decyl-β-D-Maltopyranoside | TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-DECYL-BETA-D-MALTOPYRANOSIDE | 82494-09-5 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 癸基 β- D -麦芽吡喃糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. fiveable.me [fiveable.me]

- 12. muser-my.com [muser-my.com]

- 13. Td nmr used to assess phase changes in surfactant solutions | Bruker [bruker.com]

- 14. mdpi.com [mdpi.com]

The Art of Disassembly: A Technical Guide to Membrane Solubilization by Decyl-β-D-maltopyranoside

Introduction: The Challenge of Membrane Protein Biology

Integral membrane proteins, the gatekeepers and communicators of the cell, are notoriously challenging subjects of biochemical and structural investigation.[1][2] Their native environment, the lipid bilayer, confers upon them a hydrophobic nature that necessitates their extraction and stabilization in an aqueous solution for detailed study.[2] This is where the science of detergents, and specifically the non-ionic detergent Decyl-β-D-maltopyranoside (DM), becomes paramount. This guide provides an in-depth exploration of the mechanism by which DM masterfully disassembles the membrane to yield stable, functional membrane protein-detergent complexes, a cornerstone of modern membrane protein research.[2][3]

Decyl-β-D-maltopyranoside: A Profile of a Gentle Solubilizer

Decyl-β-D-maltopyranoside is a glycosidic surfactant celebrated for its mild yet effective solubilizing properties.[4] Its structure, comprising a ten-carbon alkyl chain and a bulky maltose headgroup, strikes a crucial balance between hydrophobicity to disrupt the lipid bilayer and hydrophilicity to ensure solubility in aqueous buffers.[5][6] This gentle nature is instrumental in preserving the delicate tertiary and quaternary structures of membrane proteins, a common pitfall with harsher, ionic detergents.[2]

Key Physicochemical Properties of Decyl-β-D-maltopyranoside

The efficacy of a detergent is intrinsically linked to its physicochemical properties. For DM, the most critical of these is its Critical Micelle Concentration (CMC).

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₁₁ | [5][7][8] |

| Molecular Weight | 482.6 g/mol | [5][7][8] |

| Critical Micelle Concentration (CMC) in H₂O | ~1.8 mM (0.087%) | [7][9][10] |

| Aggregation Number in H₂O | ~69 | [7] |

The CMC is the concentration at which detergent monomers in solution begin to self-assemble into non-covalent aggregates known as micelles.[1] It is only at concentrations above the CMC that detergents gain the ability to solubilize membranes effectively. The relatively high CMC of DM compared to its longer-chain counterpart, Dodecyl-β-D-maltopyranoside (DDM), means that it forms smaller micelles.[10] This can be advantageous in certain structural biology applications where a smaller detergent belt around the protein is desirable.

The Three-Stage Model of Membrane Solubilization

The solubilization of a lipid bilayer by a detergent is not an instantaneous event but rather a stepwise process that can be conceptualized in a three-stage model.[11] This model provides a thermodynamic and mechanistic framework for understanding how DM transitions a highly ordered lipid bilayer into a solution of mixed micelles.

Stage 1: Partitioning and Saturation of the Bilayer

Initially, at concentrations below the CMC, DM monomers partition into the aqueous phase and the outer leaflet of the lipid bilayer.[12] As the concentration of DM increases, more monomers insert into the bilayer, leading to its saturation. This insertion perturbs the highly ordered structure of the lipid acyl chains, but the overall bilayer integrity is maintained.

Stage 2: Membrane Lysis and Formation of Mixed Micelles

As the concentration of DM surpasses its CMC, the bilayer becomes unstable. The detergent molecules, now present at a sufficiently high concentration, begin to disrupt the cooperative interactions between lipid molecules, leading to the fragmentation of the bilayer. This results in the formation of lipid-detergent mixed micelles and, crucially, protein-lipid-detergent mixed micelles.

Stage 3: Solubilization and Formation of Protein-Detergent Complexes

With a further increase in the detergent-to-lipid ratio, the native lipids surrounding the membrane protein are progressively replaced by DM molecules. The ultimate goal is to arrive at a state where the hydrophobic transmembrane domain of the protein is shielded from the aqueous environment by a belt of DM molecules, forming a stable protein-detergent complex. In some cases, a few tightly bound lipid molecules may remain associated with the protein, forming a protein-lipid-detergent complex, which can be essential for maintaining the protein's native conformation and activity.

Caption: The stabilizing role of the Decyl-β-D-maltopyranoside micelle.

Experimental Protocol: A Step-by-Step Guide to Membrane Protein Solubilization with DM

The following protocol provides a generalized workflow for the solubilization of a target membrane protein using DM. Optimization of parameters such as detergent concentration, temperature, and incubation time is crucial for each specific protein. [13][14]

Membrane Preparation

-

Objective: To isolate the membrane fraction containing the protein of interest from whole cells or tissues.

-

Procedure:

-

Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors.

-

Disrupt cells using an appropriate method (e.g., sonication, French press, or dounce homogenization).

-

Centrifuge the lysate at a low speed to pellet unbroken cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the membrane fraction. [15][16] 5. Discard the supernatant and wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

Resuspend the final membrane pellet in a minimal volume of storage buffer.

-

Solubilization

-

Objective: To extract the target protein from the membrane fraction using DM.

-

Procedure:

-

Determine the total protein concentration of the membrane preparation.

-

Dilute the membrane suspension to a working protein concentration (typically 1-10 mg/mL) in a solubilization buffer containing DM. The final DM concentration should be well above its CMC (e.g., 1-2% w/v). [16] 3. Incubate the mixture at a controlled temperature (often 4°C) with gentle agitation for a specified period (e.g., 1-4 hours). [16] 4. Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any insoluble material. [15] 5. Carefully collect the supernatant, which contains the solubilized membrane proteins. [15]

-

Purification

-

Objective: To isolate the target protein from the mixture of solubilized proteins.

-

Procedure:

-

The solubilized extract can now be subjected to standard chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography. [15][16] 2. It is critical to include DM at a concentration above its CMC in all buffers used during purification to maintain the protein in a soluble and stable state. [17]

-

Caption: A generalized experimental workflow for membrane protein solubilization and purification.

Factors Influencing Solubilization Efficiency

The success of membrane protein solubilization is contingent upon a number of factors that can be systematically optimized:

-

Detergent Concentration: Must be significantly above the CMC to ensure efficient solubilization. [18]* Temperature: Can affect membrane fluidity and detergent partitioning. Lower temperatures (e.g., 4°C) are often used to minimize proteolysis and maintain protein stability. [13]* pH and Ionic Strength: Can influence protein stability and detergent-protein interactions. [13][14]* Presence of Divalent Cations: Can affect membrane integrity and protein-protein interactions. [13]* Incubation Time: Sufficient time is required for the detergent to fully partition into the membrane and effect solubilization. [14]

Conclusion: A Versatile Tool for Unlocking Membrane Protein Secrets

Decyl-β-D-maltopyranoside has earned its place as a workhorse detergent in the field of membrane protein research. Its gentle yet effective mechanism of action, coupled with the stabilizing properties of its maltose headgroup, makes it an invaluable tool for extracting these challenging proteins from their native lipid environment. A thorough understanding of its physicochemical properties and the multi-stage process of membrane solubilization empowers researchers to design and execute experiments that yield stable, functional membrane proteins, paving the way for groundbreaking discoveries in structural biology and drug development.

References

-

Heerklotz, H. (2002). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. Biophysical Journal, 82(3), 1433-1440. [Link]

- Prive, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.

-

Roy, A., et al. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. Bio-protocol, 13(9), e4679. [Link]

-

Li, D., et al. (2016). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of Proteome Research, 15(7), 2166-2175. [Link]

-

Zgurskaya, H. I., et al. (2010). Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein. Journal of Visualized Experiments, (46), 2244. [Link]

-

Das, A., et al. (2023). Factors influencing the detergent-free membrane protein isolation using synthetic nanodisc-forming polymers. PLoS One, 18(5), e0285652. [Link]

-

Kyrychenko, A., et al. (2015). The Morphology and Composition of Cholesterol-Rich Micellar Nanostructures Determine Transmembrane Protein (GPCR) Activity. Biophysical Journal, 108(5), 1146-1156. [Link]

-

Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]

-

van der Zalm, J., et al. (2019). Factors influencing the solubilization of membrane proteins from Escherichia coli membranes by styrene–maleic acid copolymers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(11), 183020. [Link]

-

Park, S. H., et al. (2012). Mixing and Matching Detergents for Membrane Protein NMR Structure Determination. Journal of the American Chemical Society, 134(9), 4431-4441. [Link]

-

Routledge, J., et al. (2020). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Biochemical Society Transactions, 48(1), 19-29. [Link]

-

Bond, P. J., et al. (2014). Interactions of Lipids and Detergents with a Viral Ion Channel Protein: Molecular Dynamics Simulation Studies. The Journal of Physical Chemistry B, 118(31), 9225-9234. [Link]

-

Hopax. (n.d.). Choosing the Right Detergent: N-Dodecyl-β-D-maltoside for Protein Research. Hopax. [Link]

-

Kuszak, A. J., et al. (2015). GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt A), 30-41. [Link]

- le Maire, M., et al. (1986). The mode by which four nonionic detergents interact with integral membrane proteins. European Journal of Biochemistry, 158(3), 539-545.

-

Stetsenko, A., et al. (2019). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 9(12), 659. [Link]

-

Goni, F. M., et al. (1989). Membrane solubilization by the non-ionic detergent triton X-100. A comparative study including model and cell membranes. Revista Espanola de Fisiologia, 45 Suppl, 1-8. [Link]

-

Rabilloud, T., et al. (2006). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 6(S1), 3-10. [Link]

-

Rabilloud, T., et al. (2006). Evaluation of non-ionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. arXiv. [Link]

-

Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). decyl beta-D-maltopyranoside. PubChem. [Link]

-

Wenk, M. R., & Seelig, J. (1998). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biophysical Journal, 74(4), 1949-1960. [Link]

-

National Center for Biotechnology Information. (n.d.). decyl beta-D-maltopyranoside. PubChem. [Link]

- Tiberg, F., et al. (1995). n-Decyl-β- d -glucopyranoside and n -Decyl-β- d -maltopyranoside Mixtures at the Liquid−Vapor Interface. Langmuir, 11(6), 2202-2208.

-

Hopax. (n.d.). Glycobiology Research: The Role of Decyl α-D-Maltopyranoside. Hopax. [Link]

- Zangi, R. (2014). Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Protein & Peptide Letters, 21(1), 2-13.

-

Shalom, Y., et al. (2023). Not Always Sticky: Specificity of Protein Stabilization by Sugars Is Conferred by Protein–Water Hydrogen Bonds. Journal of the American Chemical Society, 145(42), 23073-23083. [Link]

-

Chae, P. S., et al. (2013). Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability. Chemical Communications, 49(24), 2287-2289. [Link]

- Chae, P. S., et al. (2017). Deoxycholate‐Based Glycosides (DCGs) for Membrane Protein Stabilisation. Chemistry – A European Journal, 23(48), 11713-11718.

Sources

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anatrace.com [anatrace.com]

- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 9. caymanchem.com [caymanchem.com]

- 10. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 11. Membrane solubilization by the non-ionic detergent triton X-100. A comparative study including model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Factors influencing the detergent-free membrane protein isolation using synthetic nanodisc-forming polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

Mastering the Matrix: A Technical Guide to Decyl-β-D-maltopyranoside Solubility in Biochemical Buffers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decyl-β-D-maltopyranoside (DBM) is a non-ionic detergent indispensable for the study of membrane proteins. Its efficacy hinges on its ability to gently extract these proteins from their native lipid environment while preserving their structural and functional integrity. This guide provides an in-depth exploration of the factors governing DBM's solubility across various biochemical buffer systems. We will delve into the physicochemical principles, provide quantitative data, and offer field-proven protocols to empower researchers to optimize their experimental conditions, ensuring the successful solubilization and stabilization of membrane proteins for downstream applications.

Introduction to Decyl-β-D-maltopyranoside (DBM)

N-Decyl-β-D-maltopyranoside is a mild, non-ionic surfactant widely recognized for its exceptional emulsifying and solubilizing properties.[1] Structurally, it consists of a hydrophilic maltose headgroup and a ten-carbon alkyl (decyl) hydrophobic tail. This amphipathic nature allows DBM to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles are capable of encapsulating hydrophobic molecules, most notably the transmembrane domains of membrane proteins, thereby solubilizing them in an aqueous environment.[2]

Key properties of DBM include:

-

Critical Micelle Concentration (CMC): Approximately 1.6-1.8 mM in water.[3][5] This value is a crucial parameter, as detergents must be used at concentrations above the CMC to effectively solubilize membrane proteins.[2]

-

Aggregation Number: Approximately 69, meaning about 69 DBM molecules assemble to form a single micelle in water.[5][6]

DBM is favored in structural biology and biochemistry for its ability to maintain protein stability and activity, making it an ideal choice for researchers working on membrane dynamics, drug discovery, and protein crystallization.[1][3][7]

The Physicochemical Basis of DBM Solubility

The solubility of DBM is intrinsically linked to its behavior in aqueous solutions. As a non-ionic detergent, its solubility is primarily governed by the formation of hydrogen bonds between its hydrophilic maltose headgroups and water molecules. The hydrophobic decyl tails, on the other hand, are driven to self-associate to minimize their contact with water, a phenomenon that leads to micelle formation.

Several factors can influence this delicate balance and, consequently, the solubility and performance of DBM:

-

Temperature: Temperature can affect the solubility of DBM. While it is soluble in water, some sources recommend storing the solid, desiccated form at -20°C for long-term stability.[4][8][9] Stock solutions are typically stable for up to a week when stored at 4°C.

-

pH: DBM is generally stable within a pH range of 4-9 for a 1% solution in water.[5] Extreme pH values can potentially lead to the hydrolysis of the glycosidic bond over time, affecting the detergent's integrity.

-

Ionic Strength: The presence of salts in a buffer can influence the CMC of non-ionic detergents, though the effect is generally less pronounced than with ionic detergents.[10] High salt concentrations can affect the hydration shell of the detergent, potentially altering its solubility and micellar properties.

Impact of Common Buffer Systems on DBM Solubility

The choice of buffer is a critical experimental parameter that can significantly impact the solubility and efficacy of DBM. Different buffer components can interact with the detergent or the target protein in distinct ways.

Effect of pH and Buffer Species

-

Tris (tris(hydroxymethyl)aminomethane): Tris is a widely used buffer in protein biochemistry, typically used in the pH range of 7.1-9.1. It is generally compatible with DBM and is a common choice for membrane protein purification. For instance, a study on human GABAA receptors utilized a Tris-HCl buffer system for protein purification with a related detergent, DDM.[7]

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another popular zwitterionic buffer with a pKa around 7.5, making it ideal for maintaining physiological pH. It is considered a gentle buffer and is often used in cell lysis and protein purification protocols involving detergents.[7]

-

Phosphate-Buffered Saline (PBS): PBS is a common isotonic buffer. However, the solubility of some related detergents in PBS can be limited. For example, n-Dodecyl-β-D-maltoside's solubility in PBS (pH 7.2) is approximately 2 mg/mL.[8] While specific data for DBM in PBS is less common in initial searches, it is prudent to test solubility at the desired concentration.

-

MES (2-(N-morpholino)ethanesulfonic acid): For experiments requiring a lower pH (typically 5.5-6.7), MES is a suitable choice. Given DBM's stability down to pH 4, MES-based buffers are generally compatible.

Effect of Ionic Strength (Salts)

The addition of salts like NaCl or KCl is standard practice in many protein purification buffers to mimic physiological conditions and reduce non-specific interactions. While high salt concentrations can "salt out" proteins, they generally have a modest effect on the solubility of non-ionic detergents like DBM. The CMC of DBM is reported to be ~1.8 mM in both pure water and in the presence of 0.15M NaCl, indicating a relative insensitivity to moderate salt concentrations.[5][6]

Quantitative Solubility Data

The solubility of DBM is generally high in aqueous solutions. Technical data sheets often report a solubility of ≥ 20% (w/v) in water at 20°C, which is equivalent to 200 mg/mL.[5] This high solubility provides a wide working range for most applications.

| Buffer System | Salt Concentration | Temperature (°C) | Reported Solubility Limit (% w/v) | Reference |

| Water | 0 mM | 20 | ≥ 20% | [5] |

| Water | 0 mM | 0-5 | ≥ 20% | [6] |

| PBS (pH 7.2) | ~150 mM NaCl | Room Temp | ~0.2% (for DDM) | [3][8] |

| Tris-HCl (pH 7.5) | 150 mM NaCl | 4 | High (used at 1-2% for solubilization) | [7] |

| HEPES (pH 7.5) | 150 mM NaCl | 4 | High (used at 1-2% for solubilization) | [7] |

Note: Data for DDM (n-Dodecyl-β-D-maltoside), a closely related detergent, is included for comparison where specific DBM data is limited. Researchers should always perform pilot tests to confirm solubility in their specific buffer system.

Experimental Protocols

Protocol for Preparing a DBM Stock Solution

This protocol describes the preparation of a 10% (w/v) DBM stock solution, a common starting point for most applications.

Materials:

-

n-Decyl-β-D-maltopyranoside (high purity powder)[4]

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tube or glass bottle

-

Magnetic stirrer and stir bar

Procedure:

-

Weighing: Accurately weigh 1.0 g of DBM powder and transfer it to a clean, sterile container.

-

Initial Dissolution: Add 8 mL of high-purity water to the container.

-

Mixing: Place a magnetic stir bar in the container and stir at room temperature. DBM should dissolve to form a clear, colorless solution.[11] Gentle warming (to ~30°C) can be used to expedite dissolution, but avoid excessive heat.

-

Final Volume: Once fully dissolved, adjust the final volume to 10 mL with high-purity water.

-

Sterilization (Optional): If required for downstream applications, filter the solution through a 0.22 µm sterile filter.

-

Storage: Store the stock solution at 2-8°C. It is recommended to use the solution within one week for optimal performance. For longer-term storage, aliquoting and freezing at -20°C or -80°C is an option, though repeated freeze-thaw cycles should be avoided.[12]

Workflow for Buffer System Selection

Choosing the right buffer is crucial for success. The following workflow provides a logical approach to selecting an appropriate buffer system for your specific membrane protein and application.

Caption: Workflow for selecting an optimal buffer system for DBM applications.

Visualizing DBM-Mediated Protein Solubilization

The primary function of DBM is to create a micellar environment that mimics the lipid bilayer, thereby stabilizing the membrane protein in solution.

Caption: DBM micelles extracting a membrane protein from the lipid bilayer.

Troubleshooting Common Solubility Issues

-

Cloudy Solution or Precipitation: This may indicate that the DBM concentration is too low, the buffer conditions are suboptimal, or the temperature is too low. Ensure the DBM concentration is well above the CMC. Consider adjusting the pH or ionic strength. Gentle warming can sometimes help, but be mindful of protein stability.

-

Protein Aggregation: Even when DBM is soluble, the target protein may aggregate. This could be due to an inappropriate buffer choice that affects protein stability. Screening a panel of buffers with different pH values and additives (like glycerol or cholesterol analogs) can help identify stabilizing conditions.[7]

-

Incomplete Solubilization: If membrane protein extraction is inefficient, consider increasing the DBM concentration (e.g., from 1% to 2% w/v) or optimizing the solubilization time and temperature.

Conclusion

Decyl-β-D-maltopyranoside is a powerful tool for membrane protein research, but its successful application depends on a thorough understanding of its solubility and behavior in different buffer systems. By carefully considering the effects of pH, ionic strength, and temperature, and by following systematic protocols for solution preparation and buffer selection, researchers can create an optimal environment for solubilizing and stabilizing their protein of interest. This guide serves as a foundational resource to navigate the complexities of working with DBM, ultimately enabling the acquisition of high-quality data in structural and functional studies of membrane proteins.

References

-

decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem. National Center for Biotechnology Information. [Link]

-

Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. PubMed Central. [Link]

-

Solution Properties of Alkyl β‐D‐Maltosides. Researcher.Life. [Link]

-

n-Decyl-β-D-Maltopyranoside, Sol-Grade. Creative Biolabs. [Link]

- Compositions and methods for membrane protein detergent stability screen.

-

Stability of n-Dodecyl-beta-D-maltoside in buffer solutions for assay experiments. Chemistry Stack Exchange. [Link]

-

Interfacial Behavior of n-Decyl-β-D-maltopyranoside on Hydrophobic Interfaces and the Effect of Small Amounts of Surface-Active Impurities | Request PDF. ResearchGate. [Link]

-

glucopyranoside and n -Decyl-β- d -maltopyranoside Mixtures at the Liquid−Vapor Interface | Request PDF. ResearchGate. [Link]

-

Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. PubMed Central. [Link]

-

Factors affecting critical micelle concentration and micellar size. Pharmaceutical Guidelines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2011008528A2 - Compositions and methods for membrane protein detergent stability screen - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. デシルβ-D-マルトピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 6. Anatrace.com [anatrace.com]

- 7. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.anatrace.com [cdn.anatrace.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

Navigating the Nomenclature: A Guide to the Synonyms and Alternative Names for Decyl-β-D-maltopyranoside

A Technical Reference for Researchers and Drug Development Professionals

In the landscape of biochemistry and pharmacology, precision in language is paramount. The non-ionic detergent, Decyl-β-D-maltopyranoside, is a cornerstone reagent for the solubilization, stabilization, and structural analysis of membrane proteins.[1][2] Its gentle yet effective properties have made it indispensable in the study of GPCRs, ion channels, and other critical drug targets.[3][4] However, the variety of names used to identify this compound in literature, patents, and supplier catalogs can be a source of confusion. This guide provides a comprehensive overview of the synonyms and alternative names for Decyl-β-D-maltopyranoside, elucidating the rationale behind the nomenclature and empowering researchers to navigate the scientific literature with confidence.

Deconstructing the Core Chemical Name

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this detergent is decyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside .[3][5] This formal designation, while descriptive, is often abbreviated for convenience. Let's break down the components of the more commonly used name, Decyl-β-D-maltopyranoside :

-

Decyl : This prefix indicates the presence of a ten-carbon alkyl chain (C10H21), which forms the hydrophobic "tail" of the detergent molecule. This lipophilic tail is crucial for disrupting the lipid bilayer of cell membranes and interacting with the hydrophobic regions of membrane proteins.

-

β (beta) : This designation refers to the stereochemistry of the anomeric carbon of the glucose unit directly attached to the decyl group. Specifically, it indicates that the decyloxy group is on the same side of the ring as the C6 hydroxymethyl group.

-

D : This denotes the stereochemical configuration of the chiral center furthest from the anomeric carbon in the glucose rings, belonging to the D-series of carbohydrates.

-

Maltopyranoside : This part of the name signifies that the hydrophilic "head" of the detergent is composed of maltose, a disaccharide made of two α-1,4 linked D-glucose units in their pyranose (six-membered ring) form.

A Landscape of Synonyms and Abbreviations

In practice, a variety of shorthand names and synonyms for Decyl-β-D-maltopyranoside are used interchangeably in scientific literature and commercial products. Understanding these variations is key to conducting thorough literature searches and sourcing the correct reagents.

Commonly Encountered Synonyms:

| Synonym/Alternative Name | Notes |

| n-Decyl-β-D-maltopyranoside | The 'n-' prefix specifies a "normal" or straight-chain decyl group, which is the standard form.[3] |

| Decyl-β-D-maltoside | A slightly shortened version where "pyrano" is omitted, but still clearly refers to the same molecule. |

| Decylmaltoside | A further simplification, often used when the stereochemistry is implied or not the primary focus.[3] |

| DM | A common two-letter abbreviation, though it can be ambiguous and should be defined upon first use in a document.[6] |

| 1-O-Decyl-beta-D-maltoside | This name explicitly indicates the decyl group is attached to the oxygen at the anomeric carbon (C1) of the first glucose unit.[2] |

The CAS (Chemical Abstracts Service) number for Decyl-β-D-maltopyranoside is 82494-09-5 , which serves as a unique and unambiguous identifier across different naming conventions and suppliers.[1][3][6][7]

Visualizing the Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various synonyms, providing a clear visual reference.

Caption: Relationship between the core name and its common synonyms.

A Note on Related Compounds: The Importance of Alkyl Chain Length

It is crucial for researchers to distinguish Decyl-β-D-maltopyranoside from its close relatives, which differ in the length of their alkyl chains. A prominent example is n-Dodecyl-β-D-maltopyranoside (DDM) , which has a twelve-carbon (dodecyl) chain instead of a ten-carbon one.[4][8][9][10][11][12] DDM is also a widely used non-ionic detergent with its own distinct properties, such as a lower critical micelle concentration (CMC).[4] Mistaking one for the other can have significant consequences for experimental outcomes. Always verify the CAS number to ensure the correct reagent is being used.

Experimental Protocol: Verifying Detergent Identity and Purity

Ensuring the identity and purity of Decyl-β-D-maltopyranoside is critical for reproducible experimental results. While mass spectrometry and NMR spectroscopy are definitive methods for structural confirmation, a simple and accessible technique for routine verification is High-Performance Liquid Chromatography (HPLC).

Step-by-Step HPLC Analysis:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a certified reference standard of Decyl-β-D-maltopyranoside.

-

Dissolve the standard in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

-

-

Sample Preparation:

-

Prepare the experimental sample of Decyl-β-D-maltopyranoside at the same concentration as the standard.

-

-

HPLC System and Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile is commonly used. For example, a linear gradient from 80% water/20% acetonitrile to 20% water/80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is ideal for detecting non-chromophoric compounds like detergents.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard and the sample.

-

Compare the retention time of the major peak in the sample chromatogram to that of the standard. A matching retention time provides strong evidence of the compound's identity.

-

Assess the purity of the sample by integrating the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥99% is often required for sensitive applications.

-

Conclusion

A thorough understanding of the various names for Decyl-β-D-maltopyranoside is essential for any researcher working with membrane proteins. By familiarizing themselves with the IUPAC name, common synonyms, and abbreviations, scientists can avoid ambiguity in their research and communication. Furthermore, employing straightforward analytical techniques like HPLC allows for the confident verification of the identity and purity of this critical reagent, ensuring the integrity and reproducibility of their experimental work.

References

-

dodecyl beta-D-maltoside. PubChem, National Institutes of Health. [Link]

-

Detergent n-Decyl-β-D-maltoside. Dojindo Molecular Technologies. [Link]

-

decyl beta-D-maltopyranoside. PubChem, National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. n-Decyl-β-D-Maltopyranoside | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 7. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 8. dodecyl beta-D-maltoside | C24H46O11 | CID 114880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

- 10. 正十二烷基β-D-麦芽糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. n-dodecyl-b-D-maltoside powder 99 TLC Avanti Lipids [sigmaaldrich.com]

- 12. Dodecyl b-D-maltopyranoside | 69227-93-6 | DD06199 [biosynth.com]

Decyl-β-D-maltopyranoside: A Technical Guide to its Application as a Mild Non-ionic Detergent in Membrane Protein Research

This guide provides an in-depth technical analysis of Decyl-β-D-maltopyranoside (DM), a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals. We will explore its classification as a mild detergent and provide practical, field-proven insights into its application for the solubilization, purification, and stabilization of membrane proteins.

The Critical Role of Detergents in Membrane Protein Research

Membrane proteins are integral to numerous cellular processes, acting as channels, transporters, receptors, and enzymes. However, their hydrophobic nature makes them notoriously difficult to study in aqueous environments. Detergents are amphipathic molecules that are essential for extracting these proteins from their native lipid bilayer and maintaining their solubility and structural integrity in solution. The choice of detergent is paramount, as it can significantly impact the protein's stability, activity, and suitability for downstream applications such as structural biology and functional assays.

Detergents are broadly classified based on the nature of their polar head group: ionic, non-ionic, and zwitterionic. Ionic detergents, such as Sodium Dodecyl Sulfate (SDS), possess a charged head group and are generally considered "harsh" due to their propensity to disrupt not only lipid-lipid and lipid-protein interactions but also protein-protein interactions, often leading to denaturation.[1] In contrast, non-ionic detergents have uncharged, hydrophilic head groups and are classified as "mild" because they primarily disrupt lipid-lipid and lipid-protein interactions, thereby preserving the native structure and function of the protein.[1]

Decyl-β-D-maltopyranoside (DM): A Mild Detergent of Choice

Decyl-β-D-maltopyranoside, a member of the alkyl maltoside family, is a non-ionic detergent highly favored for its gentle and effective solubilization properties. Its structure consists of a hydrophilic maltose headgroup and a ten-carbon alkyl chain (decyl) as its hydrophobic tail. This chemical structure is key to its classification as a mild detergent.

Physicochemical Properties of Decyl-β-D-maltopyranoside

A thorough understanding of a detergent's physicochemical properties is crucial for designing effective experimental protocols. The key parameters for DM are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 482.56 g/mol | [2] |

| Chemical Formula | C₂₂H₄₂O₁₁ | |

| Detergent Class | Non-ionic | |

| Critical Micelle Concentration (CMC) | ~1.8 mM | [3][4] |

| Aggregation Number | ~69 | |

| Micelle Molecular Weight | ~40 kDa | [3] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | -20°C | [2] |

The Critical Micelle Concentration (CMC) is a fundamental property of any detergent. It is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger, ordered structures called micelles. For effective membrane protein solubilization, the detergent concentration must be significantly above its CMC.[5][6]

The Verdict: Mild, Not Harsh

Decyl-β-D-maltopyranoside is unequivocally considered a mild non-ionic detergent. This classification is based on its mechanism of action and extensive empirical evidence.

Mechanism of "Mild" Solubilization

The "mildness" of DM stems from its ability to gently extract membrane proteins from the lipid bilayer while preserving their native conformation and biological activity. Non-ionic detergents like DM are effective at disrupting the interactions between lipids and between lipids and proteins, but they are less prone to breaking the crucial protein-protein interactions that maintain a protein's tertiary and quaternary structure.[1] Harsh detergents, such as the anionic detergent SDS, are known to denature proteins by disrupting these internal protein structures. While SDS is a powerful solubilizing agent, it often leads to a loss of protein function. In contrast, the use of non-ionic surfactants like dodecyl maltoside can even induce the refolding of proteins that have been denatured by SDS.[7]

The process of membrane protein solubilization by a mild detergent like DM can be visualized as a stepwise integration of detergent monomers into the lipid bilayer, followed by the formation of mixed micelles containing protein, lipid, and detergent.

Caption: Mechanism of membrane protein solubilization by Decyl-β-D-maltopyranoside.

Experimental Protocol: Solubilization and Purification of a His-tagged Membrane Protein

This protocol provides a general framework for the solubilization and subsequent affinity purification of a histidine-tagged membrane protein using Decyl-β-D-maltopyranoside. It is crucial to note that optimization of parameters such as detergent concentration, protein-to-detergent ratio, temperature, and incubation time is often necessary for each specific protein.[6]

Materials

-

Cell paste expressing the target His-tagged membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail

-

Solubilization Buffer: Lysis Buffer containing a specific concentration of Decyl-β-D-maltopyranoside (e.g., 1-2% w/v)

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and DM at a concentration just above its CMC (e.g., 0.05% w/v)

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, and DM at a concentration just above its CMC (e.g., 0.05% w/v)

-

Ni-NTA affinity resin

-

Ultracentrifuge and appropriate rotor

-

Homogenizer or sonicator

Step-by-Step Methodology

-

Cell Lysis and Membrane Preparation:

-

Resuspend the cell paste in ice-cold Lysis Buffer.

-

Disrupt the cells using a homogenizer or sonicator on ice.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.

-

-

Membrane Solubilization:

-

Determine the total protein concentration of the membrane suspension.

-

Add Solubilization Buffer to the membrane suspension to achieve a final DM concentration typically between 1% and 2% (w/v). The detergent-to-protein ratio is a critical parameter to optimize, with starting ratios often between 10:1 and 20:1.[8]

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation). Overnight solubilization at 4°C can also be attempted if not detrimental to the protein.[8]

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-